![molecular formula C8H10N2O2 B1453683 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 55365-04-3](/img/structure/B1453683.png)
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid
Overview
Description
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine is a compound with the molecular weight of 122.17 . It is also known by its IUPAC name, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine involves several steps. One method involves dissolving 2-piperidone in mesitylene, adding titanium tetrachloride, and heating at 140°C. A solution of aminoacetoaldehyde diethyl acetal in mesitylene is then added dropwise over 3 hours. The mixture is stirred at 140°C for 70 hours, cooled, and extracted with a 2N aqueous solution of hydrochloric acid. The aqueous layer is basified with a 5N aqueous solution of sodium hydroxide and extracted with chloroform. The organic layer is washed with saturated brine, dried over anhydrous sodium sulfate, and filtered. The filtrate is concentrated under reduced pressure and purified by distillation under reduced pressure .Molecular Structure Analysis
The molecular structure of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine is represented by the linear formula C7H10N2 .Chemical Reactions Analysis
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine has been used in the direct enantioselective C-acylation of 3-substituted benzofuranones . It has also been used in the preparation of IPCA-appended CDs that behave as CND-based CD “turn off–on” biosensors suitable for the analysis of cholesterol and β-galactosidase activity .Physical And Chemical Properties Analysis
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine is a liquid at room temperature . It should be stored sealed in a dry environment at 2-8°C .Scientific Research Applications
Antibacterial Activity
The compound has been studied for its potential in combating bacterial infections. Synthesis of hydrazone derivatives from 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide, which is structurally similar to the compound , showed significant antibacterial activity . These derivatives exhibited a wide zone of inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents.
Anticancer Properties
Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds, including those related to 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid, have shown promise as anticancer agents . These compounds have been tested against various human cancer cell lines, demonstrating antiproliferative effects.
Fluorescence-Based Biosensors
Inspired by the fluorescence properties of related compounds, 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid derivatives have been used to create “turn off–on” biosensors . These biosensors are suitable for the analysis of biological substances like cholesterol and can be used to monitor enzyme activities.
Pharmacological Potential
Imidazo[1,2-a]pyridine derivatives have been recognized for their pharmacological potential, including the core structure found in 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid . These compounds have been explored for their use in treating various types of cancer and viral diseases like Ebola.
Material Science Applications
The aromatic heterocycles of imidazo[1,2-a]pyridine derivatives have shown great potential in material science . They have been reported to contribute to innovations in optoelectronic devices, sensors, and other technological applications.
Therapeutic Potential
Derivatives of 1,3-diazole, which include imidazo[1,2-a]pyridine compounds, exhibit a range of biological activities. These activities span across antibacterial, antifungal, anti-inflammatory, and antitumor effects, among others . The therapeutic potential of these compounds is vast and continues to be an area of active research.
Mechanism of Action
Target of Action
It is known that similar compounds have shown antimicrobial activity , suggesting that their targets could be enzymes or proteins essential for the survival of bacteria.
Mode of Action
Based on its structural similarity to other antimicrobial agents, it may interact with its targets, leading to inhibition of essential biological processes in bacteria .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with the synthesis of bacterial cell walls or proteins, or disrupt other vital processes .
Result of Action
Based on its potential antimicrobial activity, it may lead to the death of bacterial cells by disrupting essential processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-8(12)6-5-9-7-3-1-2-4-10(6)7/h5H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUICHPZYIKILCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC=C2C(=O)O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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